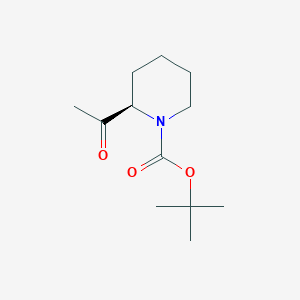

(R)-Tert-butyl 2-acetylpiperidine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl (2R)-2-acetylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHYGWMWQKVMQE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Piperidine Predicament: Harnessing Chirality for Therapeutic Supremacy

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a seemingly simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of modern pharmaceuticals.[1][2][3] Its prevalence is not a matter of chance but a testament to its remarkable molecular properties that make it a "privileged scaffold" in medicinal chemistry. This guide delves into the critical role of chirality within the piperidine framework, exploring how the precise three-dimensional arrangement of atoms unlocks unparalleled therapeutic potential. We will navigate the profound impact of stereochemistry on pharmacological activity, dissect cutting-edge asymmetric synthetic strategies, and examine real-world applications through the lens of blockbuster drugs. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of chiral piperidines in their quest for novel and effective therapies.

The Piperidine Moiety: A Cornerstone of Drug Design

The piperidine scaffold is one of the most frequently encountered heterocyclic systems in FDA-approved drugs and bioactive natural products.[1][3] Its ubiquity can be attributed to a confluence of advantageous physicochemical properties:

-

Metabolic Stability: The saturated nature of the piperidine ring often imparts resistance to metabolic degradation, leading to improved pharmacokinetic profiles.

-

Favorable Solubility: The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing aqueous solubility.

-

Structural Versatility: The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.

-

CNS Penetration: The lipophilic character of the piperidine ring, balanced with its potential for protonation, often facilitates penetration of the blood-brain barrier, making it a valuable scaffold for neurological drugs.[4]

The true power of the piperidine scaffold, however, is unleashed with the introduction of chirality.

The Chirality Imperative: From Racemate to Refined Therapeutics

Chirality, the property of "handedness" in molecules, is a fundamental concept in drug discovery. Since biological systems, such as enzymes and receptors, are themselves chiral, they often exhibit stereospecific interactions with drug molecules.[5][6] The introduction of a chiral center to a piperidine ring can have profound consequences for a drug's efficacy, potency, and safety profile.[7]

The distinct three-dimensional arrangement of substituents on a chiral piperidine ring dictates its binding affinity and selectivity for its biological target.[7] This can lead to a multitude of benefits in drug design:

-

Enhanced Potency and Selectivity: One enantiomer may bind to the target receptor with significantly higher affinity than the other, leading to a more potent drug with fewer off-target effects.

-

Improved Pharmacokinetic Properties: Chirality can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[8]

-

Reduced Toxicity: Often, the undesirable side effects of a racemic drug are associated with one of the enantiomers. Isolating the active, well-tolerated enantiomer can lead to a safer therapeutic agent.[8][9]

The following table summarizes the key advantages of utilizing chiral piperidines in drug discovery:

| Feature | Impact of Chirality |

| Biological Activity | Enhanced potency and selectivity due to specific interactions with chiral biological targets.[8][9] |

| Physicochemical Properties | Modulation of solubility and lipophilicity.[8][9] |

| Pharmacokinetics | Improved ADME profiles, leading to better bioavailability and duration of action.[8][9] |

| Safety | Reduction of hERG toxicity and other off-target effects.[8][9] |

Mastering Asymmetry: Key Synthetic Strategies for Chiral Piperidines

The growing recognition of the importance of single-enantiomer drugs has spurred the development of a diverse array of asymmetric synthetic methodologies to access chiral piperidines. These strategies can be broadly categorized as follows:

Catalytic Asymmetric Synthesis

This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, generating an excess of one enantiomer.

-

Asymmetric Hydrogenation: The reduction of prochiral pyridinium salts or enamides using chiral metal catalysts (e.g., Rhodium, Iridium, Ruthenium) is a powerful method for producing enantioenriched piperidines.[1]

-

Asymmetric Reductive Transamination: This method involves the rhodium-catalyzed reaction of pyridinium salts with a chiral primary amine, which serves as both a source of chirality and the nitrogen atom for the final piperidine ring.[10]

-

Radical-Mediated C-H Cyanation: A novel approach involves the enantioselective cyanation of a remote C-H bond in an acyclic amine, followed by cyclization to form the chiral piperidine. This has been successfully applied to the asymmetric synthesis of the anticancer drug niraparib.[11]

Chiral Pool Synthesis

This strategy utilizes readily available chiral starting materials from nature, such as amino acids or alkaloids, and chemically transforms them into the desired chiral piperidine.

Enzymatic Resolution

This technique employs enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Below is a diagram illustrating the general workflow for the asymmetric synthesis of chiral piperidines.

Caption: General workflow for the asymmetric synthesis of chiral piperidines.

Case Study: Niraparib - A Triumph of Asymmetric Synthesis

Niraparib (Zejula®) is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[7] A key structural feature of niraparib is its chiral piperidine ring. The selective synthesis of the desired enantiomer is crucial for its therapeutic activity.

Historically, access to the chiral piperidine core of niraparib involved the resolution of a racemic mixture, which is an inefficient process.[11] However, recent advancements have enabled the first asymmetric synthesis of this crucial intermediate.[11] One innovative method involves an enantioselective, radical-mediated δ C-H cyanation of a linear amine, followed by cyclization to furnish the enantioenriched piperidine.[11]

Caption: Simplified workflow for the asymmetric synthesis of the chiral piperidine core of Niraparib.

This breakthrough not only provides a more efficient route to this life-saving medication but also highlights the power of modern asymmetric synthesis in drug development.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination

The following is a representative experimental protocol for the synthesis of a chiral piperidine derivative via rhodium-catalyzed asymmetric reductive transamination.[10]

Objective: To synthesize an enantioenriched piperidine from a pyridinium salt.

Materials:

-

Pyridinium salt (1.0 equiv)

-

(R)-1-phenylethylamine (10.0 equiv)

-

[Cp*RhCl₂]₂ (1 mol%)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Formic acid

-

Saturated aqueous solution of NaHCO₃

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a reaction vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).

-

Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv).

-

Stir the reaction mixture at 40 °C for 22 hours in air.

-

Upon completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

Self-Validation: The enantiomeric excess of the product should be determined by chiral HPLC analysis. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion: The Future is Chiral

Chiral piperidines are undeniably privileged scaffolds in medicinal chemistry, offering a powerful tool for the design of highly effective and selective therapeutic agents.[7] The strategic introduction of chirality allows for the fine-tuning of a molecule's pharmacological profile, leading to improved potency, selectivity, and pharmacokinetic properties.[7] The continued development of innovative asymmetric synthetic methodologies provides medicinal chemists with an expanding toolbox to access a diverse range of chiral piperidine building blocks. A thorough understanding of the structure-activity relationships and the mechanisms of action of chiral piperidine-containing drugs is paramount for the rational design of the next generation of therapeutics to address a wide spectrum of diseases.[7]

References

- The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide - Benchchem.

- Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols - Benchchem.

- Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI.

- The significance of chirality in contemporary drug discovery-a mini review - PubMed Central.

- Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub.

- (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate.

- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC - NIH.

- Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate.

- Application of Chiral Piperidine Scaffolds in Drug Design.

- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.

- Application of Chiral Piperidine Scaffolds in Drug Design.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-acetyl-1-Boc-piperidine as a chiral building block

Technical Monograph: (R)-2-Acetyl-1-Boc-piperidine as a Chiral Building Block

Executive Summary

(R)-2-Acetyl-1-Boc-piperidine (CAS: 1260601-32-8) is a high-value chiral building block utilized in the synthesis of piperidine-based alkaloids and pharmaceutical agents. Its structural core—a piperidine ring with a defined stereocenter at the C2 position adjacent to a reactive ketone—serves as a versatile handle for divergent synthesis.

This guide addresses the critical technical challenge associated with this molecule: maintaining optical purity . The C2 stereocenter is alpha to both a carbonyl and a carbamate nitrogen, making it susceptible to racemization via enolization under basic conditions. This monograph details the "Gold Standard" synthetic route via the Weinreb amide to minimize this risk, outlines downstream utility in drug discovery, and provides rigorous handling protocols.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Description |

| IUPAC Name | tert-Butyl (2R)-2-acetylpiperidine-1-carboxylate |

| CAS Number | 1260601-32-8 |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| Chirality | (R)-Enantiomer (C2 position) |

| Physical State | Colorless to pale yellow oil (low melting solid) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; insoluble in water |

| Key Reactivity | Nucleophilic addition to ketone; alpha-deprotonation; Boc-deprotection |

Synthetic Strategy: The Weinreb Amide Route

While direct addition of methylmagnesium bromide (MeMgBr) to N-Boc-pipecolic acid esters is possible, it frequently leads to over-addition (tertiary alcohol formation) and racemization. The Weinreb Amide protocol is the authoritative method for high-fidelity synthesis, ensuring mono-addition and suppressing alpha-epimerization.

Reaction Pathway Visualization

Figure 1: The Weinreb Amide route prevents over-addition via a stable 5-membered chelate intermediate.

Detailed Experimental Protocol

Objective: Synthesis of (R)-2-acetyl-1-Boc-piperidine from (R)-N-Boc-pipecolic acid.

Reagents:

-

(R)-1-Boc-piperidine-2-carboxylic acid (1.0 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

-

Isobutyl chloroformate (1.1 eq)

-

N-Methylmorpholine (NMM) (2.2 eq)

-

Methylmagnesium bromide (3.0 M in Et₂O) (3.0 eq)

-

Solvents: Anhydrous DCM, Anhydrous THF.

Step 1: Formation of the Weinreb Amide

-

Activation: Dissolve (R)-N-Boc-pipecolic acid in anhydrous DCM (0.2 M) under nitrogen. Cool to -15°C (ice/salt bath).

-

Base Addition: Add NMM (1.1 eq) followed by dropwise addition of isobutyl chloroformate (1.1 eq). Stir for 15 minutes to form the mixed anhydride. Critical: Maintain temperature < -10°C to prevent anhydride decomposition.

-

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by a second portion of NMM (1.1 eq).

-

Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours.

-

Workup: Quench with water. Wash organic layer with 1N HCl (cold), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Checkpoint: The Weinreb amide is typically a stable oil that can be used without column chromatography if purity >95% by ¹H NMR.

-

Step 2: Grignard Addition to Form Ketone

-

Setup: Dissolve the Weinreb amide in anhydrous THF (0.15 M) and cool to 0°C .

-

Addition: Add MeMgBr (3.0 eq) dropwise over 30 minutes.

-

Mechanistic Note: The excess Grignard reagent is necessary to deprotonate the carbamate if any NH is present (not applicable here) and to drive the formation of the stable magnesium chelate intermediate.

-

-

Quench: Stir at 0°C for 1 hour. Do not warm to reflux. Quench carefully with sat. NH₄Cl solution at 0°C.

-

Safety: Exothermic quench. Methane gas evolution.

-

-

Purification: Extract with EtOAc. The crude oil often requires flash chromatography (Hexanes/EtOAc 8:2) to remove magnesium salts and trace impurities.

-

Racemization Check: Analyze by chiral HPLC (e.g., Chiralpak AD-H or OD-H column) to confirm enantiomeric excess (ee) >98%.

Critical Quality Attributes & Stability

Racemization Risk (The "Alpha-Proton" Issue)

The C2 proton is acidic due to the electron-withdrawing nature of the adjacent ketone and the carbamate.

-

Risk Factor: High.

-

Trigger: Exposure to strong bases (e.g., NaH, KOtBu) or prolonged heating >60°C.

-

Mitigation:

-

Perform Grignard additions at 0°C or lower.

-

Avoid storing the compound in basic media.

-

Use neutral or slightly acidic silica gel for purification if possible, or elute rapidly.

-

Rotamerism

NMR spectra of N-Boc-piperidines often appear complex due to N-C(O) bond rotation (rotamers).

-

Observation: Broad peaks or "doubled" signals in ¹H NMR at room temperature.

-

Validation: Run NMR at elevated temperature (e.g., 50°C in DMSO-d₆) to coalesce peaks for accurate integration.

Applications in Drug Discovery

The (R)-2-acetyl-1-Boc-piperidine scaffold is a gateway to diverse pharmacophores.

Divergent Synthesis Map

Figure 2: Divergent utility of the scaffold in medicinal chemistry.

Case Study: Local Anesthetics (Ropivacaine Analogs)

While Ropivacaine is traditionally synthesized from pipecolic acid via resolution, the 2-acetyl route allows for the introduction of modified side chains.

-

Wittig Reaction: React (R)-2-acetyl-1-Boc-piperidine with methyltriphenylphosphonium bromide.

-

Hydrogenation: Reduce the resulting alkene to an ethyl or propyl group.

-

N-Alkylation: Deprotect Boc and install the specific aniline amide. Benefit: This modular approach allows for Structure-Activity Relationship (SAR) exploration of the alkyl tail length (ethyl vs. propyl vs. butyl) from a single common intermediate.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

-

ChemicalBook. "(S)-1-Boc-2-acetyl-piperidine synthesis." (Methodology adapted for R-enantiomer). Link

-

Coldham, I., et al. "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine." Journal of the American Chemical Society, 2010 . (Context on lithiation/racemization risks). Link

-

BenchChem. "Minimizing racemization during 2-Piperidinol functionalization." (Technical Note on alpha-center stability). Link

-

Organic Syntheses. "Preparation of Weinreb Amides from Carboxylic Acids." Org.[1][2][3][4] Synth.2006 , 83, 45. (General Protocol Validation). Link

Sources

(R)-Tert-butyl 2-acetylpiperidine-1-carboxylate: A Technical Guide for Advanced Synthesis

Executive Summary: (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a stereodefined piperidine core, a versatile acetyl group, and a stable Boc-protecting group, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, robust synthetic protocols, comprehensive characterization methods, and key applications, tailored for researchers and scientists in drug discovery and organic synthesis.

Introduction: The Significance of Chiral Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1][2] Introducing chirality into the piperidine framework allows for precise three-dimensional arrangements of functional groups, which is critical for optimizing interactions with biological targets like enzymes and receptors.[3][4] This stereochemical control can dramatically enhance a drug's potency, selectivity, and pharmacokinetic profile.[5] (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate serves as a key chiral precursor, offering two primary points for chemical modification: the acetyl group at the C2 position and the Boc-protected nitrogen. The tert-butoxycarbonyl (Boc) group provides robust protection under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions, enabling sequential synthetic transformations.

Physicochemical Properties & Specifications

A clear understanding of the compound's physical and chemical properties is essential for its effective use in synthesis. Key specifications are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 153108-64-6 | N/A* |

| Synonyms | 1,1-Dimethylethyl (2R)-2-acetyl-1-piperidinecarboxylate, (R)-N-Boc-2-acetylpiperidine | [6] |

| Molecular Formula | C₁₂H₂₁NO₃ | [7] |

| Molecular Weight | 227.30 g/mol | [7] |

| Appearance | Typically a colorless to pale yellow oil or solid | [8] |

| Storage | Store in a cool, dry place, sealed under inert atmosphere (e.g., Argon or Nitrogen) | [9] |

| Note: The CAS number for the (S)-enantiomer is 153108-65-7. The CAS for the (R)-enantiomer is inferred to be 153108-64-6 by convention, though it is less commonly cited. Researchers should verify with their supplier. |

Synthesis and Mechanistic Insights

The most reliable and stereoretentive synthesis of (R)-tert-butyl 2-acetylpiperidine-1-carboxylate involves the reaction of an organometallic reagent with an activated derivative of (R)-N-Boc-pipecolic acid. The use of a Weinreb-Nahm amide is particularly advantageous.

The Weinreb-Nahm Amide Approach

Causality: Direct addition of Grignard or organolithium reagents to carboxylic acids, esters, or acid chlorides is often plagued by over-addition, leading to the formation of tertiary alcohols as byproducts.[10] The Weinreb-Nahm amide (N-methoxy-N-methylamide) circumvents this issue. The organometallic reagent adds to the amide to form a stable, chelated tetrahedral intermediate.[11] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby preventing a second nucleophilic addition.[11] This control is critical for achieving a high yield of the desired ketone.

The synthesis begins with the conversion of commercially available (R)-N-Boc-pipecolic acid to its corresponding Weinreb-Nahm amide, followed by the addition of a methyl Grignard reagent.

Caption: Synthesis workflow for (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate.

Detailed Experimental Protocol: Synthesis

Part A: Preparation of tert-butyl (2R)-2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add (R)-N-Boc-pipecolic acid (1.0 equiv).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activation: Cool the solution to 0 °C. Add a coupling agent such as N,N'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise and allow the mixture to stir for 1-2 hours at room temperature until CO₂ evolution ceases.[12] Alternative activating agents like oxalyl chloride or thionyl chloride can also be used.[13]

-

Amine Addition: In a separate flask, prepare a slurry of N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (2.5 equiv) in DCM.

-

Coupling: Add the amine slurry to the activated acid solution at 0 °C and allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with water. Separate the organic layer, and wash successively with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.

Part B: Grignard Reaction to form (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate

-

Reaction Setup: Dissolve the purified Weinreb amide (1.0 equiv) in anhydrous THF in a flame-dried flask under Argon.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Slowly add methylmagnesium bromide (MeMgBr, ~1.5 equiv, typically 3.0 M in ether) dropwise via syringe, maintaining the internal temperature below -70 °C.[14]

-

Reaction Monitoring: Stir the reaction at low temperature (e.g., -78 °C for 1 hour, then warming to 0 °C for 2 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[15]

-

Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (Silica gel, hexane/ethyl acetate gradient) to afford the final product.

Spectroscopic and Chromatographic Characterization

Rigorous characterization is a self-validating step to confirm the structure, purity, and stereochemical integrity of the synthesized compound.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. GSRS [precision.fda.gov]

- 7. tert-Butyl 4-acetylpiperidine-1-carboxylate 206989-61-9 [sigmaaldrich.com]

- 8. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | 206989-61-9 [chemicalbook.com]

- 9. 206989-61-9|tert-Butyl 4-acetylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 11. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Practical one-pot amidation of N -Alloc-, N -Boc-, and N -Cbz protected amines under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02242C [pubs.rsc.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

The Strategic Application of (R)-tert-butyl 2-acetylpiperidine-1-carboxylate in Enantioselective Alkaloid Synthesis

Introduction: A Versatile Chiral Building Block for Complex Alkaloid Architectures

(R)-tert-butyl 2-acetylpiperidine-1-carboxylate stands as a cornerstone chiral building block for the asymmetric synthesis of a diverse array of piperidine alkaloids. Its inherent chirality at the C2 position, coupled with the synthetically versatile acetyl group, provides a robust platform for the stereocontrolled elaboration of complex natural products and their analogues. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under mild acidic conditions, a critical feature in multi-step synthetic campaigns. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic application and experimental protocols for leveraging this valuable synthon in the synthesis of medicinally relevant alkaloids. The piperidine motif is a privileged scaffold in numerous approved pharmaceuticals, underscoring the importance of efficient and stereoselective synthetic routes to access novel and known bioactive compounds.[1]

The strategic importance of this building block lies in the predictable manipulation of its functional groups. The acetyl moiety can be stereoselectively reduced to afford diastereomeric secondary alcohols, or converted into a variety of carbon-carbon double bonds via olefination reactions, thereby paving the way for the introduction of diverse side chains. This guide will provide in-depth protocols for these key transformations and showcase their application in the total synthesis of representative piperidine alkaloids.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of (R)-tert-butyl 2-acetylpiperidine-1-carboxylate hinges on two primary transformations of the acetyl group: stereoselective reduction and olefination. The choice of strategy is dictated by the target alkaloid's structure.

Diastereoselective Reduction of the Acetyl Group

The reduction of the ketone in the acetyl group introduces a new stereocenter, leading to the formation of diastereomeric alcohols. The stereochemical outcome is governed by the directing influence of the adjacent chiral center at C2 and the choice of reducing agent. This approach is fundamental for the synthesis of alkaloids possessing a hydroxyethyl side chain, such as (-)-Sedamine and (+)-Allosedamine.

Olefination of the Acetyl Group for Carbon Chain Extension

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for converting the acetyl group into a carbon-carbon double bond.[2][3][4] This strategy is paramount for the synthesis of alkaloids with extended alkyl or functionalized side chains at the C2 position, such as the neurotoxic alkaloid (+)-coniine.[5][6] The HWE reaction, utilizing phosphonate carbanions, is often preferred due to the formation of water-soluble phosphate byproducts, simplifying purification.[2][7]

Application in the Total Synthesis of Piperidine Alkaloids: (-)-Sedamine and (+)-Allosedamine

The enantioselective synthesis of the piperidine alkaloids (-)-Sedamine and (+)-Allosedamine serves as an excellent case study to illustrate the utility of (R)-tert-butyl 2-acetylpiperidine-1-carboxylate. The key step in these syntheses is the diastereoselective reduction of the acetyl ketone to establish the requisite stereochemistry of the secondary alcohol.

Synthetic Workflow Overview

The overall synthetic strategy involves the stereoselective reduction of the chiral ketone to generate the two diastereomeric alcohols, which are then carried forward to the target alkaloids.

Caption: Synthetic pathway to (-)-Sedamine and (+)-Allosedamine.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of (R)-tert-butyl 2-acetylpiperidine-1-carboxylate

This protocol details the diastereoselective reduction of the acetyl ketone to yield the syn and anti alcohol diastereomers. The choice of reducing agent is critical for controlling the diastereoselectivity.

Materials:

-

(R)-tert-butyl 2-acetylpiperidine-1-carboxylate

-

Methanol (MeOH), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Sodium borohydride (NaBH₄)

-

L-Selectride® (1.0 M solution in THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure A: Synthesis of the syn-alcohol, (2R,1'S)-tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate

-

Dissolve (R)-tert-butyl 2-acetylpiperidine-1-carboxylate (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the pure syn-alcohol.

Procedure B: Synthesis of the anti-alcohol, (2R,1'R)-tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate

-

Dissolve (R)-tert-butyl 2-acetylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF (0.1 M) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.

-

Quench the reaction at -78 °C by the slow addition of water, followed by 3 M aqueous sodium hydroxide and 30% hydrogen peroxide.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the pure anti-alcohol.

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| NaBH₄ | MeOH | 0 | >95:5 | ~90 |

| L-Selectride® | THF | -78 | <5:95 | ~85 |

Protocol 2: Olefination of (R)-tert-butyl 2-acetylpiperidine-1-carboxylate via Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the Horner-Wadsworth-Emmons olefination to introduce an ethylidene side chain, a key step towards the synthesis of alkaloids like (+)-coniine.

Materials:

-

(R)-tert-butyl 2-acetylpiperidine-1-carboxylate

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases and the solution becomes clear.

-

Cool the resulting ylide solution back to 0 °C.

-

Add a solution of (R)-tert-butyl 2-acetylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF (0.5 M) dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5-15% ethyl acetate in hexanes) to yield the desired α,β-unsaturated ester.

Caption: Synthetic route towards (+)-Coniine.

Conclusion and Future Perspectives

(R)-tert-butyl 2-acetylpiperidine-1-carboxylate is a powerful and versatile chiral building block for the enantioselective synthesis of a wide range of piperidine alkaloids. The protocols detailed herein for the diastereoselective reduction and olefination of the acetyl group provide a robust foundation for the synthesis of complex natural products. The ability to control the stereochemistry at the newly formed chiral center during reduction, and the efficiency of carbon-carbon bond formation via olefination, highlight the strategic importance of this synthon in modern organic synthesis and drug discovery. Future applications will likely focus on the development of novel catalytic methods for the transformation of the acetyl group and the expansion of the alkaloid library accessible from this chiral precursor.

References

- Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 68(5), 1919–1928.

- Vitale, R. (2010). New synthetic approaches to piperidine alkaloids: total synthesis of (-)-sedamine, (+)-allosedamine and formal synthesis of (+)-prosophylline and (+)-dihydropinidine.

- Poloński, T. (2008). Recent synthetic approaches to coniine and other 2-alkyl piperidines. Mini-Reviews in Organic Chemistry, 5(4), 329-343.

-

Wikipedia. (2023). Coniine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.

- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.

- O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction.

- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.

- Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (2011). Current Organic Synthesis, 8(4), 537-557.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Drug Design, Development and Therapy, 17, 123-135.

- An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. (2007). Tetrahedron, 63(26), 5945-5953.

- Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. (2005). Arkivoc, 2005(2), 98-119.

-

The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. (n.d.). ResearchGate. Retrieved from [Link]

- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2012). Organic letters, 14(17), 4438-4441.

- Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(−)-Ropivacaine and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C. (2010). Journal of the American Chemical Society, 132(12), 4321-4332.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Recent Progress in the Horner-Wadsworth-Emmons Reaction. (2013). Current Organic Chemistry, 17(10), 1036-1057.

-

A general synthetic protocol for Wittig olefination using PS-PPh3 1 to access stilbene 2 reported by Camps et al. (n.d.). ResearchGate. Retrieved from [Link]

- Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base. (2017).

-

Horner–Wadsworth–Emmons reaction. (2023). Wikipedia. Retrieved from [Link]

-

Horner-Wadsworth-Emmons (HWE) Reaction. (2014). Chem-Station. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Wittig-Horner Reaction [organic-chemistry.org]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Coniine - Wikipedia [en.wikipedia.org]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

Technical Support Center: Optimizing N-Boc Protection Reactions

A Senior Application Scientist's Guide to Troubleshooting and Best Practices

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and peptide chemistry. Its widespread use stems from its general stability and the typically mild conditions required for its removal.[1][2][3] However, like any chemical transformation, the N-Boc protection of amines can present challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals navigate common issues and optimize their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for an N-Boc protection reaction?

A1: A typical starting point for N-Boc protection involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O).[4] The reaction is often performed in solvents like tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or aqueous mixtures.[4][5] While the reaction can proceed without a base, one is frequently added to neutralize the acidic byproduct and drive the reaction to completion. Common bases include triethylamine (TEA), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH).[4][5] Reactions are generally run at room temperature, though gentle heating (e.g., 40°C) can be used to increase the rate.[4][5]

Q2: How do I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting amine, you can observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. This indicates that the reaction is proceeding as expected.

Q3: Can I perform N-Boc protection in aqueous conditions?

A3: Yes, N-Boc protection can be successfully carried out in water or a mixture of water and an organic solvent.[4][6] This approach is often favored for its environmental benefits and can be highly efficient, sometimes leading to high yields in shorter reaction times.[4]

Q4: Is a solvent always necessary for N-Boc protection?

A4: No, solvent-free N-Boc protection is a viable and environmentally friendly option.[3][4] These reactions are often conducted at room temperature and can proceed rapidly.[4]

Troubleshooting Guide: From Low Yields to Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Issue 1: Incomplete or Slow Reaction

Q: My reaction has stalled, or the conversion to the Boc-protected amine is very low after several hours. What could be the cause, and how can I fix it?

A: This is a common issue that can often be traced back to several factors related to the nucleophilicity of the amine, steric hindrance, or suboptimal reaction conditions.

Root Cause Analysis:

-

Poorly Nucleophilic Amines: The reactivity of an amine is directly related to the availability of its lone pair of electrons. Aromatic amines (anilines), particularly those with electron-withdrawing groups, are significantly less nucleophilic than aliphatic amines and will react much more slowly with Boc₂O. Similarly, heteroaromatic amines like indoles and amino pyridines can also exhibit low reactivity.

-

Steric Hindrance: Bulky substituents near the amino group can physically block the approach of the electrophilic Boc₂O, slowing down the reaction rate.[7] This is often observed with secondary amines bearing large alkyl or aryl groups.

-

Inadequate Base: If your starting material is an amine salt (e.g., a hydrochloride salt), a stoichiometric amount of base is required to free the amine before it can react. An insufficient amount of base will result in low conversion.

-

Insoluble Starting Material: If the amine starting material is not fully dissolved in the chosen solvent, the reaction will be slow and inefficient. This is a particular concern for zwitterionic compounds like amino acids, which can have poor solubility in common organic solvents.

Solutions & Optimization Strategies:

| Strategy | Rationale | When to Use |

| Increase Temperature | Gently heating the reaction (e.g., to 40-55°C) can provide the necessary activation energy to overcome the energy barrier for less reactive amines.[4][5] | For poorly nucleophilic or sterically hindered amines. |

| Add a Catalyst | 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the reaction.[5] However, use it judiciously as it can also promote side reactions.[8] | When dealing with particularly unreactive amines. |

| Change the Solvent | If solubility is an issue, consider a different solvent system. For amino acids, a mixture of water and an organic solvent like dioxane or THF is often effective.[5] | When the starting amine has poor solubility. |

| Increase Reagent Equivalents | Using a slight excess of Boc₂O (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion. | As a general strategy to improve conversion. |

| Ensure Adequate Base | If starting with an amine salt, ensure at least one equivalent of base is used for neutralization, plus any catalytic amount if desired. | When using amine salts as starting materials. |

Experimental Protocol: DMAP-Catalyzed Boc Protection of a Hindered Amine

-

Dissolve the hindered amine (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of Boc₂O (1.2 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate in vacuo and purify the residue by column chromatography if necessary.

Issue 2: Formation of Side Products

Q: I'm observing unexpected spots on my TLC plate. What are the likely side products, and how can I prevent their formation?

A: The formation of side products is often a result of over-activation of the Boc anhydride or the presence of multiple reactive sites in the substrate.

Common Side Reactions:

-

N,N-di-Boc Formation: Primary amines can sometimes react with two equivalents of Boc₂O to form the di-protected product. This is more likely to occur under strongly basic conditions or with prolonged reaction times.[4]

-

Urea Formation: The formation of urea byproducts can occur, especially if the reaction conditions lead to the decomposition of Boc₂O into isocyanates.[4]

-

O-Boc Protection: In substrates containing both amine and hydroxyl groups (e.g., amino alcohols), the hydroxyl group can also be protected with a Boc group, leading to a mixture of products.[4]

Prevention and Mitigation:

| Strategy | Rationale | When to Use |

| Control Stoichiometry | Use only a slight excess of Boc₂O (1.05-1.1 eq) to minimize the chance of double protection. | When N,N-di-Boc formation is observed. |

| Moderate Reaction Conditions | Avoid excessively high temperatures or prolonged reaction times. | To reduce the likelihood of all side reactions. |

| Choose a Milder Base | Using a weaker base like NaHCO₃ instead of stronger bases can help prevent over-activation and subsequent side reactions. | When urea or N,N-di-Boc byproducts are an issue. |

| Catalyst-Free Conditions | For many reactive amines, a catalyst is not necessary. Omitting DMAP can prevent unwanted side reactions.[8] | If O-Boc or other side products are forming. |

Logical Flow for Troubleshooting Side Products

Caption: Troubleshooting workflow for identifying and mitigating common side products in N-Boc protection reactions.

Issue 3: Difficult Workup and Purification

Q: My workup is problematic, and I'm having trouble isolating a pure product. What are some best practices for workup and purification?

A: A clean workup is crucial for obtaining a pure product. The primary goal is to remove unreacted Boc₂O, byproducts like t-butanol, and the base or catalyst.

Workup and Purification Strategies:

-

Aqueous Wash: A standard aqueous workup is often sufficient. Washing the organic layer with a mild acid (like dilute HCl or citric acid) can remove basic impurities like TEA or DMAP. A subsequent wash with saturated aqueous NaHCO₃ will neutralize any remaining acid and remove some acidic byproducts.

-

Trisamine Resin: For removing excess Boc₂O, passing the reaction mixture through a cartridge containing a polymer-supported trisamine is a highly effective method.

-

Sublimation of Boc₂O: If the product is not volatile, residual Boc₂O can be removed by sublimation under high vacuum.

-

Column Chromatography: If the above methods are insufficient, purification by silica gel column chromatography is the definitive method to isolate the pure N-Boc protected amine.[6]

Experimental Protocol: Standard Aqueous Workup

-

Upon reaction completion (as monitored by TLC), dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Transfer the mixture to a separatory funnel and wash with 1M HCl (if a basic catalyst was used).

-

Wash with saturated aqueous NaHCO₃.

-

Wash with brine to remove residual water.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

Mechanism Spotlight: The Role of DMAP

Understanding the mechanism can provide valuable insights into optimizing the reaction. While Boc protection can proceed without a catalyst, the addition of DMAP significantly accelerates the process, especially for less reactive amines.

Caption: Simplified mechanism of DMAP-catalyzed N-Boc protection.

The reaction of DMAP with Boc₂O is rapid and forms a highly reactive N-acylpyridinium intermediate.[8][9] This intermediate is much more electrophilic than Boc₂O itself, making it more susceptible to nucleophilic attack by the amine. This catalytic cycle allows for faster reaction rates at lower temperatures. However, the high reactivity of the intermediate can also lead to an increased likelihood of side reactions, emphasizing the need for careful control of reaction conditions when using DMAP.[8]

References

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

-

Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

-

Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]

-

Reactions that Work: Boc Protection. Chemtips - WordPress.com. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. [Link]

Sources

- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

Technical Support Center: Work-up Procedures for Reactions Involving Boc-Protected Amines

Welcome to the Technical Support Center for scientists and researchers engaged in synthetic chemistry. This guide provides in-depth technical assistance for the work-up of reactions involving tert-butoxycarbonyl (Boc)-protected amines. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry, due to its stability under many reaction conditions and its facile removal under acidic conditions. However, the work-up and purification of Boc-protected intermediates and the final deprotected amines can present unique challenges. This guide is designed to provide you with the expertise and practical insights needed to navigate these challenges successfully.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of reactions involving Boc-protected amines. Each issue is analyzed from a mechanistic perspective, followed by actionable solutions.

Issue 1: Incomplete Boc Deprotection

Symptom: TLC or LC-MS analysis of the crude product shows a significant amount of starting material remaining after the deprotection reaction.

Causality and Solutions:

Incomplete deprotection is a common issue that can often be traced back to insufficient acid strength or stoichiometry.[1] The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to the free amine.[2][3]

-

Insufficient Acid: The acid may be too weak, or used in insufficient quantities to drive the reaction to completion. For sterically hindered or electron-deficient amines, a stronger acid or higher concentration may be required.

-

Solution: If using a milder acid like aqueous HCl, consider switching to a stronger, anhydrous acid like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent like 1,4-dioxane.[4][5] Increase the equivalents of acid, but be mindful that large molar excesses should be avoided if possible for a greener process.[6]

-

-

Reaction Time and Temperature: The deprotection may be kinetically slow for certain substrates.

-

Solution: Extend the reaction time and continue to monitor by TLC or LC-MS.[5] Gentle heating (e.g., to 40-50 °C) can sometimes be employed, but caution is advised as this can promote side reactions.

-

-

Solvent Effects: The choice of solvent can influence the efficiency of deprotection.

-

Solution: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection. For HCl-based methods, 1,4-dioxane or methanol are frequently used.[7] Ensure the Boc-protected amine is soluble in the chosen solvent system.

-

Issue 2: Side Product Formation During Deprotection (e.g., t-butylation)

Symptom: Mass spectrometry or NMR of the product reveals the addition of a tert-butyl group (+56 Da) to the desired molecule.

Causality and Solutions:

The acidic deprotection of the Boc group generates a tert-butyl cation as a byproduct.[6][8] This electrophilic species can be "trapped" by nucleophilic functional groups on the substrate or product, leading to unwanted t-butylation. Electron-rich aromatic rings (especially those with activating groups), indoles, and sulfur-containing residues like methionine and cysteine are particularly susceptible to this side reaction.[6]

-

Scavenging the tert-butyl Cation: The most effective way to prevent t-butylation is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate.

-

Solution: Add a suitable scavenger to the deprotection cocktail. The choice of scavenger depends on the nature of the nucleophilic sites on your molecule.

-

| Scavenger | Target Residue(s) | Typical Concentration | Mechanism of Action |

| Triisopropylsilane (TIS) | General purpose, effective for tryptophan | 2.5-5% (v/v) | Acts as a hydride donor to reduce the tert-butyl cation to isobutane. |

| Thioanisole | Tryptophan, methionine, cysteine | 2-5% (v/v) | The sulfur atom acts as a soft nucleophile to trap the tert-butyl cation. |

| Water | General purpose | 2.5-5% (v/v) | Reacts with the tert-butyl cation to form tert-butanol. |

| Anisole | Tryptophan | 5% (v/v) | The electron-rich aromatic ring is readily alkylated by the tert-butyl cation. |

| 1,2-Ethanedithiol (EDT) | Cysteine | 2.5% (v/v) | The thiol groups are excellent nucleophiles for trapping carbocations. |

A general and effective cocktail for many sequences is a mixture of TFA/TIS/H₂O (95:2.5:2.5).[9]

Experimental Protocol: General Procedure for TFA-Mediated Boc Deprotection with Scavengers

-

Dissolve the Boc-protected amine in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

To this solution, add the appropriate scavenger(s) (e.g., 2.5-5% v/v triisopropylsilane).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (typically 10-20 equivalents, or as a 20-50% solution in DCM).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo. Note: Use a cold trap to capture the volatile and corrosive TFA.

-

Proceed with the appropriate work-up procedure (see Section 2).

Issue 3: Difficulty in Isolating the Product after Work-up

Symptom: The final product is an oil or a sticky solid, or it is difficult to extract from the aqueous phase.

Causality and Solutions:

The physical properties of the deprotected amine (now often an ammonium salt) are significantly different from the Boc-protected precursor. The increased polarity and potential water solubility can complicate extraction and isolation.

-

Product is Water-Soluble: The hydrochloride or trifluoroacetate salt of the amine may be highly soluble in water, leading to poor recovery during aqueous extraction.

-

Solution 1 (Salt Precipitation): After removing the reaction solvent and excess acid, dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and add a non-polar solvent in which the ammonium salt is insoluble (e.g., diethyl ether, MTBE). The product should precipitate and can be collected by filtration.[5]

-

Solution 2 (Ion-Exchange Chromatography): For very polar compounds, ion-exchange chromatography can be an effective purification method.

-

Solution 3 (Azeotropic Removal of Water): If the product is in an aqueous layer, consider lyophilization (freeze-drying) to remove the water.

-

-

Formation of Emulsions during Extraction: The presence of both polar and non-polar functionalities in the product can lead to the formation of stable emulsions during liquid-liquid extraction.

-

Solution:

-

Add brine (saturated aqueous NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.

-

Filter the entire mixture through a pad of Celite®.

-

Allow the mixture to stand undisturbed for an extended period to allow for phase separation.

-

Gently swirl the separatory funnel instead of vigorous shaking.

-

-

-

Product is an Oily Salt: Trifluoroacetate (TFA) salts are often oils or sticky solids, which can be difficult to handle.[7]

-

Solution: Consider performing a salt swap. After the initial work-up, dissolve the crude TFA salt in a suitable solvent and add an excess of a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). The less soluble hydrochloride salt may precipitate, providing a more crystalline and manageable solid.

-

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between TFA and HCl for Boc deprotection?

A1: The choice of acid depends on several factors, including the presence of other acid-sensitive functional groups and the desired form of the final product.

-

TFA is a very strong acid and is highly effective for deprotection, often at room temperature.[4][10] It is typically used with a co-solvent like DCM. However, it can be harsh and may cleave other acid-labile protecting groups (e.g., tert-butyl esters). The resulting TFA salts are often difficult to crystallize.[7]

-

HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is another common and effective reagent.[5] It is generally considered slightly milder than TFA. A significant advantage is that the resulting hydrochloride salts are often crystalline and easy to handle.[7] This method also avoids the need to remove the highly corrosive and volatile TFA.

Decision-Making Flowchart: Choosing a Deprotection Acid

Caption: Decision tree for selecting the appropriate acidic conditions for Boc deprotection.

Q2: My compound has an ester. How can I perform a basic work-up to get the free amine without hydrolyzing the ester?

A2: This is a classic challenge. A standard work-up to obtain the free amine involves neutralizing the acidic reaction mixture with a base like NaOH or K₂CO₃. However, these conditions can readily saponify esters.

-

Use a Mild Bicarbonate Wash: Instead of strong bases, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is a weaker base and is less likely to cause significant ester hydrolysis, especially if the wash is performed quickly and at low temperatures (0 °C).

-

Solid-Phase Extraction (SPE): Use a silica gel plug or a short column to purify the crude product after evaporation of the acid. The polar ammonium salt will stick to the silica. You can then elute the free amine by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1-5% Et₃N in ethyl acetate).

-

Use of Amberlyst® resin: A basic resin like Amberlyst® A21 can be used to neutralize the acid and trap the ammonium salt. The free amine can then be eluted.[11]

Q3: How do I properly remove residual Boc₂O after a protection reaction?

A3: Di-tert-butyl dicarbonate (Boc₂O) is a solid, but it can be somewhat difficult to remove completely by standard chromatography due to its relatively non-polar nature.

-

Aqueous Work-up: A standard aqueous work-up with washes of a mild acid (e.g., 0.1 N HCl) can help to hydrolyze any remaining Boc₂O.

-

Sublimation: For small-scale reactions, residual Boc₂O can be removed by sublimation under high vacuum.[12]

-

Chemical Scavenging: Adding a nucleophilic amine like N,N-dimethylethylenediamine to the crude reaction mixture can react with the excess Boc₂O to form a more polar urea derivative that is easily removed by an acidic wash.

Q4: Can I perform a one-pot protection and subsequent reaction without isolating the Boc-protected intermediate?

A4: Yes, this is often possible and can be a very efficient strategy. After the Boc protection is complete (as determined by a reaction monitoring technique like TLC), the reaction can be worked up by a simple aqueous wash to remove the base and any salts. The organic layer containing the Boc-protected amine can then be dried and used directly in the next step, provided the solvent is compatible. This avoids a full purification step, saving time and improving overall yield.

Section 3: Key Experimental Protocols

Protocol 1: Standard Work-up for a Boc Protection Reaction

This protocol assumes the reaction was carried out in an organic solvent like THF or DCM with a base like triethylamine (Et₃N) or NaOH.

-

Once the reaction is complete, dilute the reaction mixture with an equal volume of ethyl acetate or another suitable extraction solvent.

-

Transfer the mixture to a separatory funnel and wash with 0.1 N aqueous HCl (to remove the base) or saturated aqueous NH₄Cl.

-

Wash with saturated aqueous NaHCO₃ (to ensure the reaction is neutral or slightly basic).

-

Wash with brine (to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate in vacuo to yield the crude Boc-protected amine, which can then be purified by chromatography or recrystallization if necessary.

Workflow for Boc Protection Work-up

Caption: Standard extractive work-up procedure following a Boc protection reaction.

Protocol 2: Work-up and Isolation of an Amine Hydrochloride Salt after HCl/Dioxane Deprotection

-

After the deprotection is complete, concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.

-

To the resulting residue, add a generous amount of a non-polar solvent such as diethyl ether or n-pentane.

-

Stir or sonicate the mixture to break up any solids. The amine hydrochloride salt should precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with several portions of the non-polar solvent to remove any soluble impurities.

-

Dry the solid product under high vacuum to obtain the purified amine hydrochloride salt.

References

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. ResearchGate. [Link]

-

Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

(A) BOC deprotection mechanism with aid of a scavenger. ResearchGate. [Link]

-

How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

Reactions that Work: Boc Protection. Chemtips - WordPress.com. [Link]

-

Boc De-protection : r/Chempros. Reddit. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. reddit.com [reddit.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. chemtips.wordpress.com [chemtips.wordpress.com]

Technical Support Center: Managing Rotameric Mixtures in the NMR of Boc-Protected Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you understand, diagnose, and manage the common issue of rotameric mixtures observed in the Nuclear Magnetic Resonance (NMR) spectra of compounds protected with the tert-butyloxycarbonyl (Boc) group. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when encountering unexpected signal complexity in their NMR spectra.

Q1: Why am I seeing two sets of signals for my pure, Boc-protected compound?

A: You are likely observing rotamers. Rotamers are conformational isomers that interconvert through rotation around a single bond. In Boc-protected amines, the key bond is the amide C-N bond. This bond has significant double-bond character due to resonance, which restricts free rotation. This restriction creates a substantial energy barrier, leading to two distinct, slowly interconverting conformations (often called syn and anti) that are both observable on the NMR timescale at room temperature.[1][2] This results in the doubling of signals for nuclei located near the Boc group.

Q2: Are these rotamers separable by standard chromatography?

A: Generally, no. The energy barrier to interconversion for carbamate rotamers is typically in the range of 15-16 kcal/mol, which is low enough for them to rapidly equilibrate in solution at room temperature.[3] This interconversion is much faster than the timescale of chromatographic techniques like flash chromatography or HPLC, meaning you will isolate a single compound that re-establishes its rotameric equilibrium in the NMR solvent.[1] Isomers that can be isolated due to a very high rotational barrier are known as atropisomers, but this is not typically the case for simple Boc-protected compounds.[1]

Q3: How can I be sure these extra peaks are from rotamers and not an impurity or diastereomers?

A: This is a critical diagnostic question. While impurities are static and diastereomers are distinct, non-interconverting species, rotamers are in a state of dynamic chemical exchange. This exchange is the key to their identification. The most definitive method is to use a 2D NMR experiment called Exchange Spectroscopy (EXSY) .[4] If you observe cross-peaks connecting the two sets of signals, it is unambiguous proof that they arise from species exchanging with one another.[3][4] These experiments are often superior to other methods for distinguishing rotamers from diastereomers.[5] A simpler, though less definitive, method is Variable Temperature (VT) NMR, where raising the temperature should cause the distinct signals to broaden and eventually merge (coalesce) into single, averaged peaks.[1]

Q4: What is the primary cause of this signal doubling?

A: The phenomenon originates from the planar, resonance-stabilized nature of the carbamate functional group. The lone pair on the nitrogen atom is delocalized into the carbonyl group, creating partial double bond character in the N-C(O) bond. This restricts rotation, giving rise to two stable, planar conformations.

As a result, the protons and carbons on the substituent attached to the nitrogen experience two different chemical environments depending on their orientation relative to the carbonyl oxygen, leading to two distinct sets of NMR signals.

Section 2: Troubleshooting Guide: From Analysis to Resolution

This section provides actionable solutions for specific problems you may encounter when dealing with rotameric mixtures.

Issue 1: My ¹H or ¹³C NMR spectrum is complex and uninterpretable.

Your primary goal is to simplify the spectrum or, at a minimum, confirm that the complexity arises from rotameric exchange. The following workflow provides a logical path forward.

Solution A: Variable Temperature (VT) NMR

This is the most common and powerful method for analyzing dynamic processes like rotamer interconversion.[1]

-

Causality & Principle: The rate of rotation around the C-N bond is temperature-dependent. At low temperatures, the exchange is slow on the NMR timescale, and you observe sharp, distinct signals for each rotamer. As you increase the temperature, the rate of interconversion increases. When the exchange rate becomes comparable to the frequency difference (Δν) between the two rotamer signals, the peaks broaden. At a sufficiently high temperature, known as the coalescence temperature (Tc) , the two signals merge into a single, sharp, time-averaged peak.[6][7]

-

Experimental Protocol: Performing a VT-NMR Experiment

-

Sample Preparation: Prepare your sample in a solvent suitable for a wide temperature range (see Table 1). Ensure the concentration is sufficient for good signal-to-noise, as signals will broaden significantly near coalescence.

-

Initial Spectrum: Acquire a standard spectrum at room temperature (e.g., 298 K) to serve as a baseline.

-

Heating Sequence: Increase the probe temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Observe Coalescence: Continue increasing the temperature until you observe the paired signals broadening and coalescing into single peaks. Note the coalescence temperature (Tc).

-

Cooling (Optional): If signals are broad at room temperature, cooling the sample can slow the exchange and resolve the broad humps into distinct, sharp signals for each rotamer.[1]

-

-

Data Presentation: Common Solvents for VT-NMR

| Solvent | Freezing Point (°C) | Boiling Point (°C) | Typical VT-NMR Range (°C) | Notes |

| Toluene-d₈ | -95 | 111 | -90 to 100 | Excellent range for both low and high temp. |

| DMSO-d₆ | 18.5 | 189 | 25 to 150 | High boiling point, good for high-temp studies. Can freeze in a cold lab.[6] |

| CDCl₃ | -63.5 | 61 | -50 to 50 | Limited high-temperature range. |

| (CD₃)₂CO | -94 | 56 | -90 to 50 | Good for low-temperature work. |

| CD₂Cl₂ | -95 | 40 | -90 to 30 | Very limited high-temperature range. |

-

Trustworthiness & Self-Validation: The systematic broadening and merging of paired signals as a direct function of temperature is a self-validating observation that strongly indicates a dynamic chemical exchange process.

Solution B: 2D Exchange Spectroscopy (EXSY)

This 2D NMR technique provides unambiguous proof of chemical exchange, making it the gold standard for distinguishing rotamers from a mixture of static isomers.[3][5]

-

Causality & Principle: An EXSY (or its close relative, 2D NOESY) experiment uses a specific pulse sequence with a "mixing time" (tₘ). During this mixing time, magnetization is transferred between nuclei that are exchanging chemically. This transfer results in off-diagonal peaks, or "cross-peaks," that directly connect the signals of the exchanging nuclei. For small molecules like most Boc-protected compounds, these exchange cross-peaks will have the same phase (e.g., both positive) as the peaks on the diagonal.[4][8]

-

Experimental Protocol: Acquiring and Interpreting a 2D EXSY Spectrum

-

Setup: Use a standard noesygpph (or similar) pulse sequence available on most spectrometers.

-

Mixing Time (tₘ): The key parameter. Set a mixing time on the order of the rate of exchange. A good starting point is ~500-900 ms. If the exchange is very fast, a shorter mixing time may be needed.

-

Acquisition: Acquire the 2D spectrum. This may take longer than a standard ¹H NMR.

-

Interpretation: Process the 2D data. Look for pairs of cross-peaks that are symmetrical with respect to the diagonal. A cross-peak at (ω₁, ω₂) connecting diagonal peaks at (ω₁, ω₁) and (ω₂, ω₂) is definitive proof that the protons at these two frequencies are in chemical exchange.[4]

-

Solution C: Strategic Solvent Change

The equilibrium between rotamers can be highly sensitive to the solvent environment. Changing the solvent is a quick and simple method that can sometimes simplify the spectrum.[1][5]

-